4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
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Overview
Description
4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiophene-imidazo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzamide to introduce the nitro group. This is followed by the formation of the imidazo[1,2-A]pyridine ring system through a cyclization reaction involving a thiophene derivative. The final step involves coupling the imidazo[1,2-A]pyridine intermediate with the nitrated benzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The thiophene and imidazo[1,2-A]pyridine moieties can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base like pyridine.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Reduction: 4-Methyl-3-amino-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic aromatic compounds with potential biological activity.
Scientific Research Applications
4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazo[1,2-A]pyridine moiety can bind to active sites, modulating the activity of the target protein. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: A simpler analog with similar nitro and methyl substitutions but lacking the thiophene-imidazo-pyridine moiety.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Imidazo[1,2-A]pyridine derivatives: Compounds with similar ring systems that exhibit a range of biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-7-8-13(11-14(12)23(25)26)19(24)21-18-17(15-5-4-10-27-15)20-16-6-2-3-9-22(16)18/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSHLZZHAUTIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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